molecular formula C17H18F3N7O2 B2607218 2-[5-methyl-4-[4-(2,2,2-trifluoroethyl)piperazine-1-carbonyl]pyrazol-1-yl]-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one CAS No. 2093421-02-2

2-[5-methyl-4-[4-(2,2,2-trifluoroethyl)piperazine-1-carbonyl]pyrazol-1-yl]-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one

Cat. No.: B2607218
CAS No.: 2093421-02-2
M. Wt: 409.373
InChI Key: GPMQVMCLRRPIIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

QM385 is a potent inhibitor of sepiapterin reductase, an enzyme involved in the biosynthesis of tetrahydrobiopterin. This compound has shown significant potential in blocking T-cell proliferation and autoimmunity at nanomolar potency with good oral bioavailability . It is primarily used in scientific research for its ability to modulate immune responses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of QM385 involves several steps, starting with the preparation of the core structure followed by functional group modifications. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.

Industrial Production Methods

Industrial production of QM385 is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions and purification techniques. The compound is typically produced in solid form and can be dissolved in solvents like dimethyl sulfoxide for experimental use .

Chemical Reactions Analysis

Types of Reactions

QM385 undergoes various chemical reactions, including:

    Oxidation: QM385 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can be reduced to form reduced derivatives.

    Substitution: QM385 can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Reagents like halogens or nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions include various derivatives of QM385 with modified functional groups, which can be used for further research and development .

Scientific Research Applications

QM385 has a wide range of applications in scientific research:

    Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.

    Biology: Employed in cell biology to investigate T-cell proliferation and immune response modulation.

    Medicine: Potential therapeutic applications in treating autoimmune diseases and cancer by modulating immune responses.

    Industry: Utilized in the development of new drugs and therapeutic agents .

Mechanism of Action

QM385 exerts its effects by inhibiting sepiapterin reductase, an enzyme crucial for the biosynthesis of tetrahydrobiopterin. This inhibition leads to a decrease in tetrahydrobiopterin levels, which in turn affects the proliferation of T-cells. The compound blocks T-cell proliferation and autoimmunity at nanomolar potency, making it a valuable tool for studying immune responses and developing new therapeutic strategies .

Comparison with Similar Compounds

Similar Compounds

    Cimifugin: Another compound that binds to sepiapterin reductase and modulates its activity.

    BH4 Inhibitors: Compounds that inhibit the biosynthesis of tetrahydrobiopterin, similar to QM385.

Uniqueness

QM385 is unique due to its high potency and good oral bioavailability. It effectively inhibits T-cell proliferation at very low concentrations, making it a powerful tool for research and potential therapeutic applications .

Properties

IUPAC Name

2-[5-methyl-4-[4-(2,2,2-trifluoroethyl)piperazine-1-carbonyl]pyrazol-1-yl]-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N7O2/c1-11-12(15(29)25-7-5-24(6-8-25)10-17(18,19)20)9-21-27(11)16-22-14(28)13-3-2-4-26(13)23-16/h2-4,9H,5-8,10H2,1H3,(H,22,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPMQVMCLRRPIIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=NN3C=CC=C3C(=O)N2)C(=O)N4CCN(CC4)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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